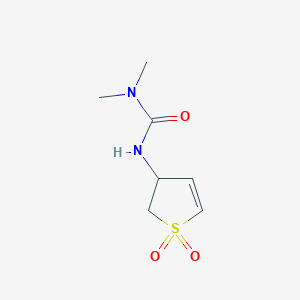
3-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)-1,1-dimethylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)-1,1-dimethylurea is an organic compound that belongs to the class of thiophene derivatives It is characterized by the presence of a thiophene ring with a sulfone group and a urea moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)-1,1-dimethylurea typically involves the reaction of 2,3-dihydrothiophene-1,1-dioxide with dimethylurea under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification and crystallization to ensure the final product meets the required specifications for its intended applications.
化学反应分析
Types of Reactions
3-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)-1,1-dimethylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the urea moiety can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of sulfides.
Substitution: Formation of substituted thiophene derivatives.
科学研究应用
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which 3-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)-1,1-dimethylurea exerts its effects involves interactions with specific molecular targets and pathways. The sulfone group can interact with various enzymes and proteins, potentially inhibiting their activity. The urea moiety may also play a role in binding to specific receptors or enzymes, leading to the observed biological effects.
相似化合物的比较
Similar Compounds
- 2-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)acetic acid
- 2-Chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide
- N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-methoxybenzamide
Uniqueness
3-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)-1,1-dimethylurea is unique due to its combination of a thiophene ring with a sulfone group and a urea moiety This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds
属性
分子式 |
C7H12N2O3S |
|---|---|
分子量 |
204.25 g/mol |
IUPAC 名称 |
3-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-1,1-dimethylurea |
InChI |
InChI=1S/C7H12N2O3S/c1-9(2)7(10)8-6-3-4-13(11,12)5-6/h3-4,6H,5H2,1-2H3,(H,8,10) |
InChI 键 |
UHOQIDMEZMQGLE-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C(=O)NC1CS(=O)(=O)C=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6,8-Dimethyl-6,8-diazaspiro[3.5]nonane-2,7-dione](/img/structure/B14885304.png)
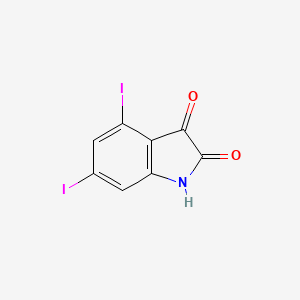
![2,4-dichloro-N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzamide](/img/structure/B14885323.png)
![Diphenyl(2'-(1-phenylvinyl)-[1,1'-biphenyl]-2-yl)phosphane](/img/structure/B14885330.png)
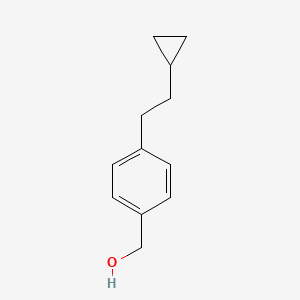
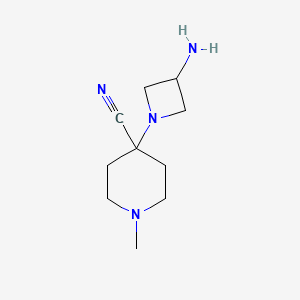

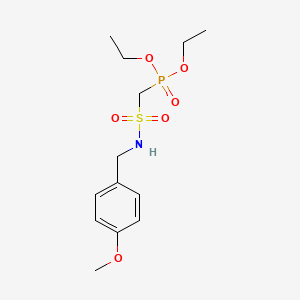
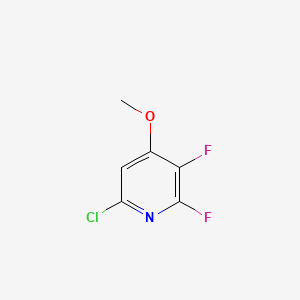
![7-Chloro-2-(3-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B14885373.png)
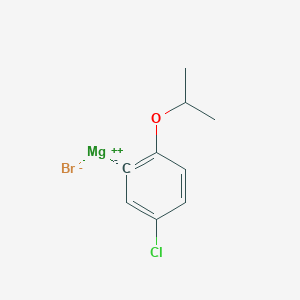
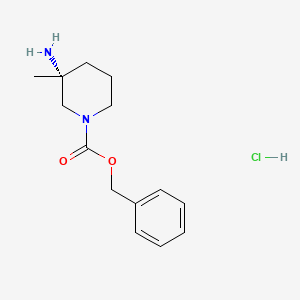
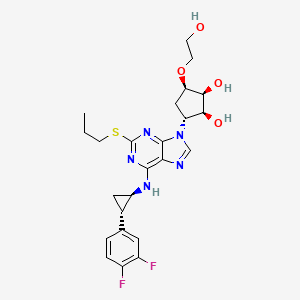
![ethyl 1-{[(2-chlorophenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B14885401.png)
